5-Iodo-1,7-naphthyridin-8-amine
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Overview
Description
5-Iodo-1,7-naphthyridin-8-amine is a heterocyclic compound that belongs to the class of naphthyridines These compounds are characterized by their fused pyridine rings, which confer unique chemical and biological properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Iodo-1,7-naphthyridin-8-amine typically involves multicomponent reactions, Friedländer approaches, and metal-catalyzed reactions. One common method includes the reaction of 3-substituted 1H-pyrrolo[2,3-b]pyridin-2(3H)-one with sodium azide or trimethylsilyl azide under microwave irradiation, leading to the formation of 3- and 4-amino-1,8-naphthyridin-2(1H)-ones .
Industrial Production Methods
Industrial production of this compound may involve large-scale multicomponent reactions using substituted aromatic aldehydes, 2-aminopyridine, and malononitrile or cyanoacetates in the presence of catalysts such as N,N,N’,N’-tetrabromobenzene-1,3-disulfonamide (TBBDA) or poly(N,N’-dibromo-N-ethylbenzene-1,3-disulfonamide) (PBBS) .
Chemical Reactions Analysis
Types of Reactions
5-Iodo-1,7-naphthyridin-8-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthyridine oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The iodine atom at the 5-position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under appropriate conditions.
Major Products
The major products formed from these reactions include various substituted naphthyridines, amine derivatives, and naphthyridine oxides.
Scientific Research Applications
5-Iodo-1,7-naphthyridin-8-amine has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits biological activities, making it a candidate for drug development and biochemical studies.
Medicine: It has potential therapeutic applications due to its ability to interact with biological targets.
Industry: The compound is used in the development of materials such as light-emitting diodes, dye-sensitized solar cells, and molecular sensors
Mechanism of Action
The mechanism of action of 5-Iodo-1,7-naphthyridin-8-amine involves its interaction with specific molecular targets and pathways. The iodine atom and amine group play crucial roles in binding to enzymes or receptors, thereby modulating their activity. The exact pathways depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
1,8-Naphthyridine: A core structure similar to 5-Iodo-1,7-naphthyridin-8-amine but without the iodine and amine substitutions.
5-Iodo-1,5-naphthyridine: Similar iodine substitution but different ring structure.
8-Amino-1,7-naphthyridine: Similar amine substitution but lacks the iodine atom.
Uniqueness
This compound is unique due to the combined presence of the iodine atom and amine group, which enhances its reactivity and potential for diverse applications. This combination is not commonly found in other naphthyridine derivatives, making it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
5-iodo-1,7-naphthyridin-8-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6IN3/c9-6-4-12-8(10)7-5(6)2-1-3-11-7/h1-4H,(H2,10,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXXIZCVASSXPEW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=NC=C2I)N)N=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6IN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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